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molecular formula C12H12N6O B8324287 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo-[2,3-b]pyridine-3-carbohydrazide

5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo-[2,3-b]pyridine-3-carbohydrazide

Cat. No. B8324287
M. Wt: 256.26 g/mol
InChI Key: INTQQNKAQDJOOI-UHFFFAOYSA-N
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Patent
US08993564B2

Procedure details

8 g of the trichloroethanone 3 prepared above are suspended in 150 ml of methanol, and 34 ml of hydrazine hydrate are slowly added dropwise at 5-10° C. When the addition is complete, the mixture is stirred at RT for a further 1 h. Half of the liquid components are subsequently removed in vacuo, and the residue is cooled to 0° C. The precipitating crystals are filtered off with suction and washed with methanol. The residue is subsequently dried at 80° C. in vacuo, giving 5.4 g of the hydrazide 4. HPLC-MS: Rt=1.263 min; [M+H+]: 257.1
Name
trichloroethanone
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)[C:3]([C:5]1[C:13]2[C:8](=[N:9][CH:10]=[C:11]([C:14]3[CH:15]=[N:16][N:17]([CH3:19])[CH:18]=3)[CH:12]=2)[NH:7][CH:6]=1)=[O:4].O.[NH2:23][NH2:24]>CO>[CH3:19][N:17]1[CH:18]=[C:14]([C:11]2[CH:12]=[C:13]3[C:5]([C:3]([NH:23][NH2:24])=[O:4])=[CH:6][NH:7][C:8]3=[N:9][CH:10]=2)[CH:15]=[N:16]1 |f:1.2|

Inputs

Step One
Name
trichloroethanone
Quantity
8 g
Type
reactant
Smiles
ClC(C(=O)C1=CNC2=NC=C(C=C21)C=2C=NN(C2)C)(Cl)Cl
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for a further 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
Half of the liquid components are subsequently removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue is cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitating crystals are filtered off with suction
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The residue is subsequently dried at 80° C. in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=CC(=C1)C=1C=C2C(=NC1)NC=C2C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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